molecular formula C19H16N2O2S B13660881 2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide

2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide

Cat. No.: B13660881
M. Wt: 336.4 g/mol
InChI Key: YYXUXBGOPPLOIM-UHFFFAOYSA-N
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Description

2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide is a compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiophene ring, a biphenyl group, and an acetamido linkage, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Biphenyl Acetamide Intermediate: The biphenyl group is first functionalized with an acetamido group through an acylation reaction.

    Thiophene Ring Introduction: The thiophene ring is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Final Assembly: The final product is obtained by coupling the biphenyl acetamide intermediate with the thiophene derivative under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamido group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the biphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide exerts its effects is primarily through the inhibition of mitochondrial complex I . This inhibition disrupts the electron transport chain, leading to reduced ATP production and inducing apoptosis in cancer cells. The compound’s unique structure allows it to specifically target and bind to mitochondrial complex I, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-([1,1’-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide stands out due to its biphenyl group, which enhances its binding affinity and specificity for mitochondrial complex I. This unique feature distinguishes it from other thiophene derivatives and contributes to its potent anticancer activity.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[[2-(4-phenylphenyl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C19H16N2O2S/c20-18(23)16-10-11-24-19(16)21-17(22)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-11H,12H2,(H2,20,23)(H,21,22)

InChI Key

YYXUXBGOPPLOIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(C=CS3)C(=O)N

Origin of Product

United States

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